2-(4-Methoxyphenyl)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
Description
Structure and Key Features: The compound 2-(4-Methoxyphenyl)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone (CAS: 1421456-09-8) features a piperidine core modified with a methylthiazole-thioether moiety and a 4-methoxyphenyl-substituted ethanone group. The methoxy group enhances lipophilicity, while the thiazole-thioether linkage may contribute to biological activity, such as kinase inhibition or antiproliferative effects .
For example, α-halogenated ketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) could react with a piperidinyl thiol intermediate under basic conditions (e.g., sodium ethoxide) to form the target compound .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S2/c1-14-12-24-19(20-14)25-13-16-7-9-21(10-8-16)18(22)11-15-3-5-17(23-2)6-4-15/h3-6,12,16H,7-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHMDVCRSLJPOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Methoxyphenyl)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 348.5 g/mol. The structure includes a methoxyphenyl group, a thiazole moiety, and a piperidine ring, which are common features in many bioactive compounds.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related thiazole derivatives, which suggest potential activity against various pathogens. For instance, compounds similar to the one have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for some derivatives .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | MIC (mg/mL) | Activity Type |
|---|---|---|---|
| 2a | Staphylococcus aureus | 0.0039 | Bactericidal |
| 2b | Escherichia coli | 0.025 | Bactericidal |
| 3a | Candida albicans | 0.015 | Fungicidal |
Anticancer Activity
The anticancer potential of compounds containing similar structural motifs has also been investigated. For example, studies have shown that thiazole and piperidine derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .
Case Study: Anticancer Evaluation
In one study, a series of thiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM against multiple cancer types, suggesting promising anticancer activity.
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| 7a | MDA-MB-231 | 8.5 | Cytotoxic |
| 7b | HepG2 | 6.3 | Cytotoxic |
| 7c | HCT116 | 5.0 | Cytotoxic |
The precise mechanism through which This compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole and piperidine components may interact with specific biological targets involved in cell signaling pathways or microbial metabolism.
Comparison with Similar Compounds
Substituent Variations on the Piperidine/Piperazine Core
Key Observations :
- Electronic Effects : The trifluoromethyl group in 7f increases metabolic stability compared to methoxy substituents, a critical factor in drug design .
- Thiazole vs. Tetrazole : The target compound’s methylthiazole-thioether group may confer selectivity toward specific kinases (e.g., CDK9), whereas tetrazole-containing analogs (7e, 7f) exhibit broader antiproliferative activity .
Heterocyclic Modifications on the Ethanone Moiety
Key Observations :
Impact of Thioether Linkages
Key Observations :
- Methylthiazole-Thio vs. Benzylthio : The methylthiazole-thioether in the target compound may offer better target specificity compared to benzylthio derivatives, which prioritize passive diffusion .
- Pyridinethio Modification : Sulfonyl groups (e.g., ) improve aqueous solubility but may reduce blood-brain barrier penetration .
Research Findings and Implications
- Antiproliferative Activity : Tetrazole-containing analogs (e.g., 7e, 7f) show broad-spectrum antiproliferative effects, but the target compound’s methylthiazole-thioether group could refine selectivity toward specific cancer targets .
- Kinase Inhibition : Structural similarities to CDK9 inhibitors (e.g., 12m) suggest the target compound may inhibit similar pathways, warranting enzymatic assays .
- Metabolic Stability : Trifluoromethyl or sulfonyl groups (e.g., 7f) improve metabolic stability compared to methoxy-substituted derivatives, guiding future optimizations .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reactants | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Thioether formation | 4-Methylthiazole-2-thiol, brominated piperidine | DMF | K₂CO₃ | 65–75 |
| Acylation | 4-Methoxyacetophenone, piperidine intermediate | DCM | AlCl₃ | 50–60 |
Advanced Question: How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?
Methodological Answer:
Discrepancies in NMR data often arise from solvent polarity, tautomerism, or impurities. Strategies include:
- Multi-Technique Validation: Combine ¹H/¹³C NMR, IR (to confirm carbonyl groups at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion verification .
- X-ray Crystallography: Resolve ambiguous proton environments by comparing experimental data with crystal structures of analogous compounds (e.g., 1-(4-Methoxyphenyl)-2-triazolyl-ethanone, which shares similar aromatic stacking interactions) .
- Dynamic NMR: Investigate rotational barriers in the thioether or piperidine moieties if split peaks are observed .
Basic Question: What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
Design assays based on structural motifs:
- Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria, given thiazole’s known antimicrobial properties .
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-1/2 inhibition due to methoxyphenyl’s anti-inflammatory potential) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to assess apoptosis induction .
Q. Table 2: Example Bioactivity Data from Analogous Compounds
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Thiadiazole Derivative C (fluorinated) | COX-2 | 0.8 ± 0.1 | |
| Piperidine-thiophene analog | S. aureus | 12.5 µg/mL |
Advanced Question: How does the methylthiazole-thioether group influence structure-activity relationships (SAR)?
Methodological Answer:
The thioether-thiazole motif enhances:
- Lipophilicity: LogP increases by ~1.5 units compared to oxygen analogs, improving membrane permeability (measured via HPLC logP assays) .
- Electron-Withdrawing Effects: Stabilizes the piperidine ring’s conformation, as shown in X-ray studies of related compounds (e.g., C–S bond length: 1.81 Å vs. C–O: 1.43 Å) .
- Metabolic Stability: In vitro liver microsome assays show reduced CYP3A4-mediated oxidation compared to non-thioether analogs .
Q. Table 3: SAR Comparison of Substituents
| Group | LogP | Metabolic Half-Life (h) | Bioactivity (IC₅₀) |
|---|---|---|---|
| Thioether-thiazole | 3.2 | 4.5 | 0.8 µM (COX-2) |
| Ether-thiazole | 1.7 | 2.1 | 5.2 µM (COX-2) |
Advanced Question: How can crystallographic data address discrepancies in reported hydrogen-bonding interactions?
Methodological Answer:
Single-crystal X-ray diffraction (e.g., C2/c space group, monoclinic system) reveals:
- Intermolecular H-Bonds: Methoxy O-atoms form H-bonds with adjacent piperidine N–H groups (distance: 2.89 Å), stabilizing the lattice .
- Torsional Angles: The thioether linkage adopts a gauche conformation (θ = 67°), reducing steric clash with the thiazole ring .
- Validation: Compare with DFT-optimized structures (B3LYP/6-31G*) to resolve force field mismatches in molecular dynamics simulations .
Basic Question: What computational methods predict the compound’s solubility and reactivity?
Methodological Answer:
- Solubility: Use COSMO-RS (Conductor-like Screening Model) to calculate aqueous solubility (logS ≈ -4.2), validated via shake-flask experiments .
- Reactivity: DFT calculations (e.g., Gaussian09) identify electrophilic sites (MEP maps show high positive charge on the ketone carbon) .
Advanced Question: How do conflicting bioassay results across studies arise, and how can they be reconciled?
Methodological Answer:
Discrepancies stem from:
- Assay Conditions: Varying pH (e.g., COX-2 assays at pH 7.4 vs. 6.5 alter ionization of the methoxy group) .
- Cell Line Variability: MCF-7 (ER+) vs. MDA-MB-231 (ER−) respond differently to aryl methoxy compounds .
- Resolution: Meta-analysis using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., SPR for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
